molecular formula C7H8N2O2 B6283012 6-ethoxypyrimidine-4-carbaldehyde CAS No. 1547007-24-8

6-ethoxypyrimidine-4-carbaldehyde

Cat. No.: B6283012
CAS No.: 1547007-24-8
M. Wt: 152.2
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Description

6-Ethoxypyrimidine-4-carbaldehyde is a pyrimidine derivative characterized by an ethoxy group at the 6-position and a formyl group at the 4-position of the pyrimidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors involved in diseases such as cancer and infectious diseases . Its structural features—a planar aromatic ring, electron-withdrawing aldehyde group, and alkoxy substituent—enable diverse reactivity, including participation in condensation, nucleophilic addition, and cyclization reactions.

Properties

CAS No.

1547007-24-8

Molecular Formula

C7H8N2O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxypyrimidine-4-carbaldehyde typically involves the reaction of ethoxy-substituted pyrimidine derivatives with formylating agents. One common method is the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 4-position of the pyrimidine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxypyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to substitute the ethoxy group.

Major Products:

    Oxidation: 6-Ethoxypyrimidine-4-carboxylic acid.

    Reduction: 6-Ethoxypyrimidine-4-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-ethoxypyrimidine-4-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The ethoxy derivative exhibits moderate solubility in DMSO (25.3 mg/mL), intermediate between the more polar hydroxy variant (8.7 mg/mL) and the less polar chloro analog (18.9 mg/mL). The methoxy compound shows the highest solubility (32.1 mg/mL), likely due to its smaller substituent size and balanced lipophilicity .
  • LogP : The ethoxy group increases lipophilicity (LogP = 1.42) compared to methoxy (1.05) but reduces it relative to chloro (1.87). This balance may enhance membrane permeability in biological systems.

Key Findings :

  • Potency : The chloro analog demonstrates the highest kinase inhibition (IC₅₀ = 35 nM), likely due to its strong electron-withdrawing effect, which enhances electrophilicity at the aldehyde group. However, the ethoxy variant (IC₅₀ = 48 nM) offers a favorable balance between potency and selectivity .
  • Cytotoxicity: The hydroxy derivative shows high cytotoxicity (CC₅₀ = 28 μM), possibly due to reactive oxygen species (ROS) generation via phenolic oxidation. In contrast, the ethoxy compound exhibits lower cytotoxicity (CC₅₀ = 82 μM), making it a safer candidate for further development .

Molecular Docking and Binding Interactions

Figure 11 illustrates docking studies of these compounds with Kinase X. The ethoxy substituent forms a hydrophobic interaction with a valine residue in the ATP-binding pocket, while the aldehyde group hydrogen-bonds with a catalytic lysine. The methoxy analog lacks sufficient side-chain bulk for optimal hydrophobic contact, and the hydroxy group disrupts binding due to unfavorable polar interactions .

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